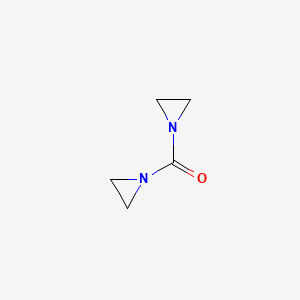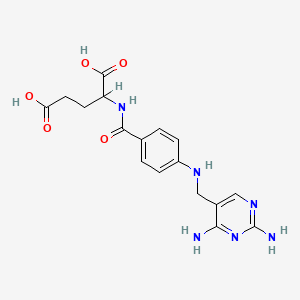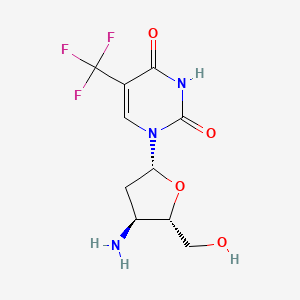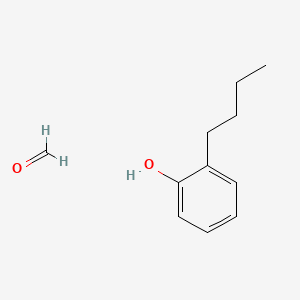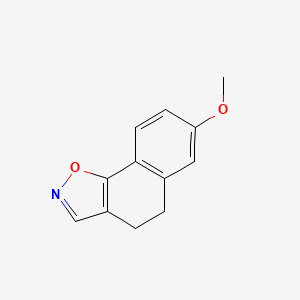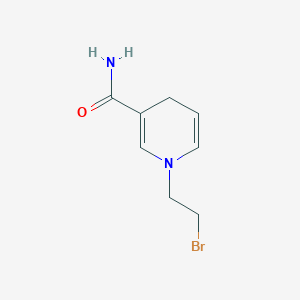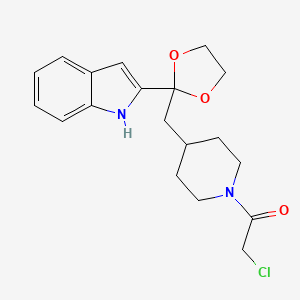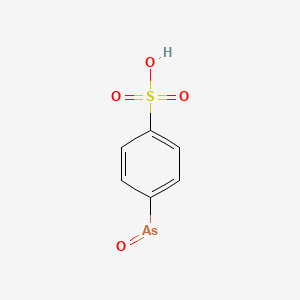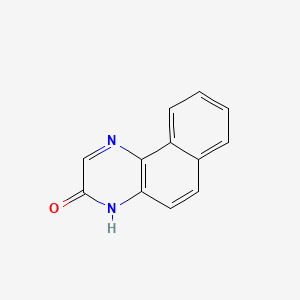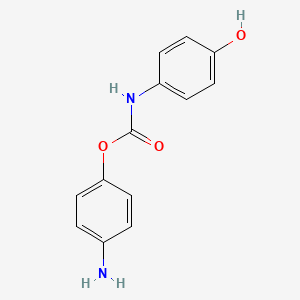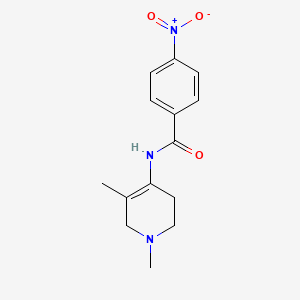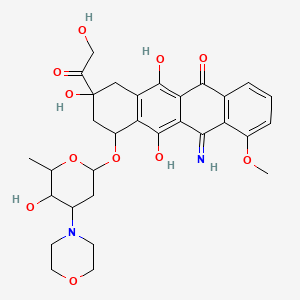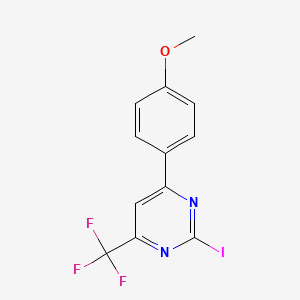
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains iodine, methoxyphenyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the nucleophilic trifluoromethylation of aryl and heteroaryl iodides. One efficient method is the copper(II)-catalyzed nucleophilic trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent). The reaction conditions include the use of catalytic amounts (10 to 15%) of CuCl2 instead of CuI salts for the generation of CuCF3 species .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of copper(II)-catalyzed nucleophilic trifluoromethylation provides a scalable and efficient route for its synthesis.
化学反応の分析
Types of Reactions
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
科学的研究の応用
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-Iodo-6-(4-methoxyphenyl)-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl and iodine groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.
特性
分子式 |
C12H8F3IN2O |
|---|---|
分子量 |
380.10 g/mol |
IUPAC名 |
2-iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8F3IN2O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3 |
InChIキー |
SGTYLCZIWTZICO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


